molecular formula C11H8F3NO4 B2581805 2-Oxo-5-[4-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid CAS No. 2248335-46-6

2-Oxo-5-[4-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid

Cat. No.: B2581805
CAS No.: 2248335-46-6
M. Wt: 275.183
InChI Key: PBBBCBLPSAHYKX-UHFFFAOYSA-N
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Description

2-Oxo-5-[4-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid is a synthetic organic compound characterized by the presence of an oxazolidine ring and a trifluoromethyl group. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-5-[4-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid typically involves the formation of the oxazolidine ring followed by the introduction of the trifluoromethyl group. One common method includes the cyclization of an appropriate amino alcohol with a carboxylic acid derivative under acidic or basic conditions. The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-5-[4-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Oxo-5-[4-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-5-[4-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Uniqueness: The presence of the trifluoromethyl group in 2-Oxo-5-[4-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid makes it unique due to the significant impact of this group on the compound’s chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets .

Properties

IUPAC Name

2-oxo-5-[4-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO4/c12-11(13,14)7-3-1-6(2-4-7)10(8(16)17)5-15-9(18)19-10/h1-4H,5H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBBCBLPSAHYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)(C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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